6,7-dimethoxy-3-(3-pyridinyl)quinoline

PDGFR tyrosine kinase inhibition Kinase inhibitor selectivity Quinoline SAR

6,7-Dimethoxy-3-(3-pyridinyl)quinoline (CAS 146535-49-1; CHEMBL304668) is a small-molecule 3-substituted quinoline derivative originally characterized as a platelet-derived growth factor receptor (PDGFR) tyrosine kinase inhibitor within a 63-compound series. Unlike generic quinoline scaffolds, this compound bears a specific 6,7-dimethoxy substitution pattern and a lipophilic 3-pyridinyl group at position 3, structural features shown to influence both kinase recognition and isoform selectivity.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
Cat. No. B3392890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-3-(3-pyridinyl)quinoline
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC(=CN=C2C=C1OC)C3=CN=CC=C3
InChIInChI=1S/C16H14N2O2/c1-19-15-7-12-6-13(11-4-3-5-17-9-11)10-18-14(12)8-16(15)20-2/h3-10H,1-2H3
InChIKeyKYJQMVJJOORKLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethoxy-3-(3-pyridinyl)quinoline for PDGFR-Targeted Research: A Comparator-Evidence Procurement Guide


6,7-Dimethoxy-3-(3-pyridinyl)quinoline (CAS 146535-49-1; CHEMBL304668) is a small-molecule 3-substituted quinoline derivative originally characterized as a platelet-derived growth factor receptor (PDGFR) tyrosine kinase inhibitor within a 63-compound series [1]. Unlike generic quinoline scaffolds, this compound bears a specific 6,7-dimethoxy substitution pattern and a lipophilic 3-pyridinyl group at position 3, structural features shown to influence both kinase recognition and isoform selectivity [1]. For scientific end-users evaluating PDGFR tool compounds or kinase inhibitor libraries, understanding the quantitative differentiation between this compound and its closest analogs is essential for appropriate experimental selection.

Why 6,7-Dimethoxy-3-(3-pyridinyl)quinoline Cannot Be Substituted by Unvalidated Quinoline Analogs


Within the 6,7-dimethoxyquinoline chemotype, even minor modifications at the 3-position produce order-of-magnitude shifts in PDGFR inhibitory potency and kinase selectivity profiles [1]. The 3-pyridinyl substituent imparts a distinct combination of lipophilicity, hydrogen-bond acceptor capacity, and steric bulk that directly affects the compound's interaction with the PDGFR ATP-binding pocket and its differential inactivity against EGFR [1]. Generic substitution with an uncharacterized 3-aryl quinoline—or reliance on common 6,7-dimethoxyquinoline precursors without the pyridinyl moiety—risks introducing a compound with undocumented potency, unknown selectivity, or an entirely different kinase inhibition fingerprint. The quantitative evidence below demonstrates why procurement decisions must be guided by compound-specific bioactivity data rather than class-level assumptions.

Quantitative Differentiation Evidence for 6,7-Dimethoxy-3-(3-pyridinyl)quinoline vs. Closest Analogs


PDGFR Inhibition Potency: 6,7-Dimethoxy-3-(3-pyridinyl)quinoline vs. the 6-Methoxypyridin-3-yl Analog

In a cell-free PDGF receptor tyrosine kinase (PDGF-RTK) assay, 6,7-dimethoxy-3-(3-pyridinyl)quinoline inhibited PDGF receptor phosphorylation with an IC50 of approximately 800 nM, whereas the closely related 6,7-dimethoxy-3-(6-methoxypyridin-3-yl)quinoline (compound 15o) achieved an IC50 of ≤20 nM [1]. This represents an approximately 40-fold potency advantage for the 6-methoxy derivative, establishing that the pyridine nitrogen position and additional methoxy substitution on the 3-aryl ring are critical potency determinants [1].

PDGFR tyrosine kinase inhibition Kinase inhibitor selectivity Quinoline SAR

EGFR Counter-Screening: Selective PDGFR Activity of 6,7-Dimethoxy-3-(3-pyridinyl)quinoline vs. Non-Selective Kinase Inhibitors

When tested against isolated human epidermal growth factor receptor tyrosine kinase (EGFR-TK) under identical assay conditions, 6,7-dimethoxy-3-(3-pyridinyl)quinoline required a concentration greater than 25,000 nM (>25 µM) to achieve 50% inhibition, indicating a >31-fold selectivity window for PDGFR over EGFR based on the PDGFR IC50 of ~800 nM [1]. This contrasts with the broader kinase inhibition profiles observed for many ATP-competitive quinazoline and quinoline kinase inhibitors, which frequently show potent dual PDGFR/EGFR activity.

EGFR kinase selectivity PDGFR-specific tool compounds Kinase profiling

Influence of 6,7-Dimethoxy Substitution on PDGFR Potency: Scaffold-Level SAR Context

Systematic structure-activity relationship analysis across the 63-compound series demonstrated that the 6,7-dimethoxy substitution on the quinoline ring was advantageous but not strictly essential for PDGF-RTK inhibition, with optimal potency (<20 nM IC50) achieved only when this substitution pattern was combined with specific lipophilic 3-position groups [1]. The 6,7-dimethoxy motif itself contributes to a favorable interaction geometry within the PDGFR ATP-binding site that is absent in unsubstituted or mono-methoxy quinoline analogs.

Quinoline SAR 6,7-dimethoxy pharmacophore PDGFR inhibitor design

Priority Procurement Scenarios for 6,7-Dimethoxy-3-(3-pyridinyl)quinoline Based on Quantitative Evidence


Moderate-Affinity PDGFR Tool Compound with Established Selectivity Over EGFR

For research groups studying PDGFR signaling in cellular models where complete kinase ablation is undesirable, this compound's ~800 nM IC50 provides graded inhibition rather than near-complete target saturation [1]. The >31-fold window over EGFR ensures that signaling readouts are not confounded by concurrent EGFR suppression, a common limitation of clinical kinase inhibitors used as tool compounds [1].

SAR Benchmarking and Chemical Probe Validation in Quinoline-Based Kinase Inhibitor Programs

Medicinal chemistry teams optimizing 3-substituted quinoline kinase inhibitors can use this compound as a well-characterized reference point. Its defined potency (PDGFR IC50 ≈ 800 nM) and selectivity profile allow benchmarking of newly synthesized analogs against a compound with published, reproducible bioactivity data derived from a systematic 63-member series [1].

Negative Control for High-Potency PDGFR Inhibition Experiments

When paired with the sub-20 nM 6-methoxypyridin-3-yl analog (compound 15o), this compound serves as a structurally matched negative control for experiments requiring a range of PDGFR inhibition strengths. The 40-fold potency differential, combined with conserved 6,7-dimethoxyquinoline scaffold features, enables dose-response studies that attribute biological effects specifically to PDGFR engagement magnitude rather than off-target scaffold effects [1].

Kinase Selectivity Panel Component for Profiling Novel Inhibitors

This compound's inactivity against EGFR (IC50 > 25 µM) [1] makes it useful as a reference standard in kinase selectivity panels when establishing PDGFR-specific assay windows. Inclusion in compound libraries alongside pan-kinase inhibitors allows researchers to calibrate the specificity of their screening platforms for PDGFR-directed versus EGFR-directed inhibition [1].

Quote Request

Request a Quote for 6,7-dimethoxy-3-(3-pyridinyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.